molecular formula C19H14BrN3O2S B15086228 (5E)-5-(2-bromobenzylidene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one CAS No. 606956-03-0

(5E)-5-(2-bromobenzylidene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B15086228
CAS No.: 606956-03-0
M. Wt: 428.3 g/mol
InChI Key: RCRBPRNWKYKVHB-LFIBNONCSA-N
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Description

(5E)-5-(2-bromobenzylidene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a heterocyclic compound featuring a thiazolo[3,2-b][1,2,4]triazole core fused with a benzylidene substituent at position 5 and a 4-ethoxyphenyl group at position 2. The (5E) stereochemistry indicates the trans configuration of the benzylidene moiety. The 2-bromo substituent on the benzylidene group introduces steric bulk and electron-withdrawing effects, while the 4-ethoxyphenyl group contributes electron-donating character via its para-ethoxy (–OCH₂CH₃) substituent.

This compound belongs to a class of thiazolo-triazole derivatives known for diverse biological activities, including anticancer, antimicrobial, and immunomodulatory properties. Its structural complexity and substituent arrangement make it a candidate for structure-activity relationship (SAR) studies, particularly in comparison to analogs with modified substituents .

Properties

CAS No.

606956-03-0

Molecular Formula

C19H14BrN3O2S

Molecular Weight

428.3 g/mol

IUPAC Name

(5E)-5-[(2-bromophenyl)methylidene]-2-(4-ethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C19H14BrN3O2S/c1-2-25-14-9-7-12(8-10-14)17-21-19-23(22-17)18(24)16(26-19)11-13-5-3-4-6-15(13)20/h3-11H,2H2,1H3/b16-11+

InChI Key

RCRBPRNWKYKVHB-LFIBNONCSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C2=NN3C(=O)/C(=C\C4=CC=CC=C4Br)/SC3=N2

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC=CC=C4Br)SC3=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-(2-bromobenzylidene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves a multi-step process. The starting materials include 2-bromobenzaldehyde, 4-ethoxyaniline, and thiosemicarbazide. The synthetic route can be summarized as follows:

    Condensation Reaction: 2-bromobenzaldehyde reacts with thiosemicarbazide to form 2-(2-bromobenzylidene)hydrazinecarbothioamide.

    Cyclization: The intermediate undergoes cyclization with 4-ethoxyaniline to form the thiazolotriazole core.

    Final Product Formation: The final step involves the formation of this compound under specific reaction conditions, such as refluxing in ethanol.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of advanced techniques such as microwave-assisted synthesis, which can significantly reduce reaction times and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-(2-bromobenzylidene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the benzylidene group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as sodium azide or potassium cyanide in polar solvents.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the reduced thiazolotriazole derivatives.

    Substitution: Formation of substituted thiazolotriazole derivatives with various functional groups.

Scientific Research Applications

(5E)-5-(2-bromobenzylidene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential anticancer properties and as a lead compound for drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of (5E)-5-(2-bromobenzylidene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its potential anticancer activity may involve the inhibition of key enzymes involved in cell proliferation and survival pathways.

Comparison with Similar Compounds

Halogen-Substituted Benzylidene Derivatives

  • Bromine vs. Chlorine :
    • Target Compound : The 2-bromobenzylidene group enhances electrophilicity and steric hindrance compared to chlorine-substituted analogs (e.g., (5E)-5-(2-chlorobenzylidene) derivatives). Bromine’s larger atomic radius may improve binding affinity in hydrophobic pockets of biological targets .
    • Chlorine Analog : (5E)-5-(2-chlorobenzylidene)-2-(4-ethoxyphenyl)thiazolo-triazolone (hypothetical) would exhibit reduced steric bulk and lower molecular weight (~433 vs. ~478 for the bromo analog).

Methoxy and Ethoxy Substituents

  • 4-Ethoxyphenyl vs. 4-Methoxyphenyl: The ethoxy group (–OCH₂CH₃) in the target compound increases lipophilicity compared to methoxy (–OCH₃) analogs (e.g., : (5E)-5-(3-methoxybenzylidene)-2-(4-ethoxyphenyl)thiazolo-triazolone). This may enhance membrane permeability but reduce aqueous solubility .

Heterocyclic Substituents

  • Furyl and Thiophene Derivatives :
    • reports (Z)-5-(furan-2-ylmethylene) and (Z)-5-(thiophen-2-ylmethylene) analogs. These substitutions replace the aromatic benzylidene with heterocycles, reducing molecular rigidity but introducing hydrogen-bonding capabilities (furan) or sulfur-mediated interactions (thiophene) .

Physicochemical Properties

Table 1: Molecular Properties of Selected Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound C₂₀H₁₅BrN₃O₂S ~478.3 2-Bromo, 4-ethoxy
(5E)-5-(3-methoxybenzylidene)-2-(4-ethoxyphenyl)thiazolo-triazolone () C₂₀H₁₇N₃O₃S 379.4 3-Methoxy, 4-ethoxy
(Z)-5-(Furan-2-ylmethylene)thiazolo-triazolone () C₉H₅N₃O₂S 220.2 Furan-2-yl
(5E)-5-(4-ethylbenzylidene)-2-(4-propoxyphenyl)thiazolo-triazolone () C₂₂H₂₁N₃O₂S 391.5 4-Ethyl, 4-propoxy

Notes:

  • Ethoxy and propoxy groups () enhance lipophilicity compared to methoxy analogs .

Key Findings :

  • Bromine vs. Heterocycles : Bromine’s electronegativity may improve DNA intercalation or enzyme inhibition compared to furan/thiophene analogs .
  • Ethoxy vs. Methoxy : The ethoxy group’s extended alkyl chain (vs. methoxy) could enhance interactions with hydrophobic protein domains, as seen in similar SAR studies .

Biological Activity

(5E)-5-(2-bromobenzylidene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a thiazolotriazole derivative noted for its complex structure and diverse biological activities. This compound exhibits significant potential in various therapeutic areas, particularly in oncology and dermatology.

Chemical Structure

  • Molecular Formula : C19H14BrN3O2S
  • Molecular Weight : 428.31 g/mol

The compound features a thiazole ring fused with a triazole ring, along with bromobenzylidene and ethoxyphenyl substituents, which contribute to its unique chemical properties and biological interactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit the activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), an important target in cancer therapy.

  • IC50 Values : The compound demonstrated potent inhibitory effects on various cancer cell lines:
    • HT-29: IC50 = 13.56 µM
    • A-549: IC50 = 17.8 µM
    • HCT-116: IC50 = 15.00 µM

Flow cytometric analysis indicated that treatment with this compound increased apoptosis in HT-29 cells significantly, suggesting its role as an apoptosis inducer by upregulating pro-apoptotic markers like BAX and downregulating anti-apoptotic proteins like Bcl-2 .

Tyrosinase Inhibition

The compound exhibits notable tyrosinase inhibitory activity, which is crucial for applications in skin whitening and pigmentation disorders. In comparative studies:

  • Inhibition Potency : The compound was found to be more effective than kojic acid (IC50 = 20.8 µM), a common skin-whitening agent. This suggests its potential utility in cosmetic formulations aimed at reducing melanin synthesis .

Structure-Activity Relationship (SAR)

The structural variations in thiazolotriazole derivatives influence their biological activity significantly. The presence of bromine and ethoxy groups enhances lipophilicity and biological interactions:

CompoundStructural FeaturesBiological Activity
This compoundBromobenzylidene and ethoxyphenyl groupsStrong anticancer and tyrosinase inhibition
(5E)-5-(2-chlorobenzylidene)Chlorine instead of bromineAltered reactivity; less potent
(5E)-5-(4-fluorobenzylidene)Fluorine substitutionEnhanced lipophilicity; varied biological activity

Case Studies

  • VEGFR-2 Targeting : A study synthesized various thiazolidine derivatives targeting VEGFR-2 with promising anticancer properties. The lead compound from this series showed an IC50 value of 0.081 μM against VEGFR-2, indicating that modifications in the thiazole-triazole framework can lead to enhanced potency against specific cancer types .
  • Tyrosinase Inhibition : Another study focused on the design of novel thiazolone derivatives that exhibited superior tyrosinase inhibition compared to traditional agents. The findings suggest that structural modifications can significantly enhance the efficacy of these compounds in treating hyperpigmentation disorders .

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